molecular formula C11H16O2 B2609016 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol CAS No. 354153-47-2

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol

Cat. No.: B2609016
CAS No.: 354153-47-2
M. Wt: 180.247
InChI Key: JXHICCPIVYTCHE-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at positions 2, 4, and 6, and an ethane-1,2-diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired diol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diol moiety allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethane-1,2-diol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,12-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHICCPIVYTCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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